Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Its molecular formula is and it has a molecular weight of approximately 314.31 g/mol. This compound is characterized by the presence of a benzofuran ring, a methoxy group, and a fluorophenyl substituent, which contribute to its unique chemical properties and potential applications in research and pharmaceuticals.
This compound can be sourced from various chemical suppliers and is often used in academic and industrial research settings. It may also be found in scientific literature discussing related benzofuran derivatives and their biological activities.
Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is classified as an organic compound, specifically a carboxylate ester. Its structure includes functional groups such as methoxy, carboxylate, and aromatic rings, making it of interest in medicinal chemistry and synthetic organic chemistry.
The synthesis of methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves several steps:
Technical details regarding reaction conditions (temperature, solvent choice, etc.) are crucial for optimizing yields and purity.
The molecular structure of methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate features:
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OC
These structural characteristics influence its reactivity and interactions with biological targets.
Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications.
Data on specific interactions at the molecular level would require further pharmacological studies.
Relevant data from spectral analysis (e.g., Nuclear Magnetic Resonance spectroscopy) confirms the structural integrity of synthesized compounds.
Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several potential applications:
Continued research into this compound could reveal new therapeutic applications and enhance our understanding of its chemical behavior.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2